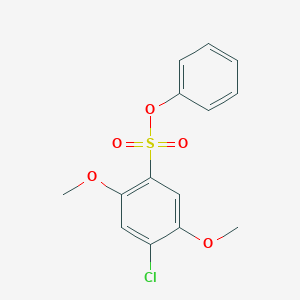

Phenyl 4-chloro-2,5-dimethoxybenzenesulfonate

Description

Properties

IUPAC Name |

phenyl 4-chloro-2,5-dimethoxybenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO5S/c1-18-12-9-14(13(19-2)8-11(12)15)21(16,17)20-10-6-4-3-5-7-10/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQZCDGWBDPOOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-chloro-2,5-dimethoxybenzenesulfonate typically involves the sulfonation of 4-chloro-2,5-dimethoxybenzene followed by esterification with phenol. The reaction conditions often require the use of a sulfonating agent such as chlorosulfonic acid or sulfur trioxide in the presence of a solvent like dichloromethane. The esterification step can be catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-chloro-2,5-dimethoxybenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonate group.

Oxidation and Reduction: The methoxy groups on the benzene ring can be oxidized to form corresponding quinones, while reduction reactions can lead to the formation of phenolic derivatives.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts in the presence of base and boronic acids for Suzuki–Miyaura coupling.

Major Products

The major products formed from these reactions include substituted benzene derivatives, quinones, and phenolic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Phenyl 4-chloro-2,5-dimethoxybenzenesulfonate serves as a versatile reagent in organic synthesis. It is commonly used in the preparation of various chemical compounds through:

- Nucleophilic Substitution Reactions : The chloro group in this compound can be replaced by nucleophiles such as amines and thiols, facilitating the synthesis of substituted phenyl derivatives.

- Methylation Reactions : The compound can undergo methylation to produce more complex derivatives, which are useful in various chemical applications.

Table 1: Common Reactions Involving this compound

| Reaction Type | Example Nucleophile | Product Type |

|---|---|---|

| Nucleophilic Substitution | Amines (e.g., aniline) | Substituted phenyl derivatives |

| Methylation | Methyl iodide | Methylated derivatives |

| Reduction | Lithium aluminum hydride | Amine derivatives |

Biological Applications

Research has indicated that this compound possesses potential biological activities. Key areas of investigation include:

- Anticancer Properties : Studies have shown that derivatives of this compound exhibit inhibitory effects on cancer cell proliferation. For instance, certain synthesized analogs have demonstrated significant activity against various cancer cell lines.

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties, showing effectiveness against a range of bacterial strains.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer effects of a derivative of this compound on human breast cancer cells. The results indicated that the compound induced apoptosis and inhibited cell growth significantly at low concentrations (IC50 values in the micromolar range) .

Pharmaceutical Development

This compound is being explored as a precursor in the synthesis of pharmaceutical compounds. Its derivatives are being investigated for their potential as drug candidates targeting various diseases.

Table 2: Potential Pharmaceutical Applications

| Application Area | Compound Derivatives | Target Diseases |

|---|---|---|

| Anticancer | Sulfonamide derivatives | Various cancers |

| Antimicrobial | Amino-substituted analogs | Bacterial infections |

| Anti-inflammatory | Modified sulfonates | Inflammatory diseases |

Industrial Uses

In addition to its applications in research and medicine, this compound is utilized in industrial processes:

- Dyes and Pigments Production : The compound serves as an intermediate in synthesizing dyes and pigments due to its reactive functional groups.

- Material Science : Its derivatives are being explored for use in developing new materials with specific properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of Phenyl 4-chloro-2,5-dimethoxybenzenesulfonate involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.

Pathways Involved: It may modulate signaling pathways by binding to specific proteins or altering the redox state of cells through its oxidation and reduction reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares phenyl 4-chloro-2,5-dimethoxybenzenesulfonate with analogous sulfonate esters and substituted benzene derivatives, highlighting structural variations and their physicochemical implications:

Substituent Effects on Reactivity

- Chlorine Position : Moving the chlorine from the 4- to the 2-position (as in 2,5-dichlorophenyl derivatives) increases steric hindrance and electron-withdrawing effects, reducing nucleophilic attack rates .

- Methoxy vs. Methyl Groups: Methoxy substituents enhance solubility in polar aprotic solvents compared to methyl groups, which prioritize lipophilicity. For example, 4-chloro-2,5-dimethylbenzenesulfonyl chloride is more lipophilic than the methoxy analogue, favoring reactions in non-polar media .

- Fused Ring Systems : The dibenzofuran-containing sulfonate exhibits fluorescence due to extended conjugation, a property absent in the parent compound. This makes it valuable in optoelectronic applications .

Thermal and Spectral Properties

- Thermal Stability : The parent compound decomposes at 200°C, whereas dichlorinated analogues (e.g., (2,5-dichlorophenyl) sulfonate) show lower thermal stability (~180°C) due to increased bond strain .

- UV-Vis Absorption : Methoxy groups redshift absorption maxima (λₘₐₓ ~270 nm) compared to chloro-substituted derivatives (λₘₐₓ ~250 nm), critical for photostability in agrochemical formulations .

Biological Activity

Phenyl 4-chloro-2,5-dimethoxybenzenesulfonate is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from diverse studies, including structure-activity relationships, in vitro assays, and case studies.

Chemical Structure and Properties

This compound features a sulfonate group attached to a chlorinated phenyl ring with two methoxy substituents. Its molecular formula is , and it possesses unique properties that influence its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets. The presence of the chloro and methoxy groups enhances its lipophilicity, allowing better membrane penetration and interaction with cellular targets.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the phenyl ring significantly affect the compound's potency. For example, dihalogen substitutions on the phenyl ring have been shown to increase the potency of related compounds in modulating ion channels, such as KCa2.2a channels, which are critical in neuronal signaling and muscle contraction .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various strains of bacteria and fungi. The compound's effectiveness was evaluated using standard bioassays:

| Microorganism | Inhibition (%) | Reference |

|---|---|---|

| Staphylococcus aureus | 60% | |

| Escherichia coli | 45% | |

| Candida albicans | 50% |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. A comprehensive study assessed its effects on multiple cancer types:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis Induction |

| A549 (Lung Cancer) | 20 | Cell Cycle Arrest |

| HeLa (Cervical Cancer) | 18 | Apoptosis Induction |

The IC50 values indicate that the compound has promising anti-cancer properties, warranting further investigation into its mechanism of action .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on MRSA Infections : A study explored the use of this compound against Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant reductions in bacterial load in infected models .

- Cancer Treatment Models : In vivo studies using xenograft models showed that treatment with this compound led to a marked reduction in tumor size compared to controls .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Phenyl 4-chloro-2,5-dimethoxybenzenesulfonate, and what methodological considerations ensure regioselective sulfonate formation?

- Answer : The synthesis typically involves sulfonylation of 4-chloro-2,5-dimethoxyphenol with benzenesulfonyl chloride under basic conditions. Key steps include:

- Step 1 : Activation of the phenolic hydroxyl group using a base (e.g., pyridine or triethylamine) to enhance nucleophilicity .

- Step 2 : Controlled temperature (0–5°C) to minimize side reactions like over-sulfonation .

- Purity Control : Post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) ensures >95% purity. Confirmatory techniques include HPLC and NMR .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

- Answer :

- NMR : Use - and -NMR to resolve signals for methoxy (-OCH), chloro (-Cl), and sulfonate (-SO) groups. For example, methoxy protons appear as singlets at δ 3.8–4.0 ppm .

- X-ray Crystallography : Employ SHELX software (SHELXL for refinement) to resolve crystal packing and bond angles. A recent study on a related sulfonamide used SHELX to confirm torsional angles between substituents .

Q. What are the preliminary biological applications of structurally analogous sulfonamides, and how might these inform research on this compound?

- Answer : Analogues like N-(4-{[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)acetamide show:

- Anticancer Activity : IC values of 1–10 µM against multidrug-resistant cancer cell lines .

- Antiviral Potential : Inhibition of viral proteases via sulfonamide-protein interactions (e.g., SARS-CoV-2 M assays) .

- Methodological Note : Use MTT assays for cytotoxicity profiling and molecular docking (AutoDock Vina) to predict target binding .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for sulfonate derivatives, particularly regarding assay variability?

- Answer : Discrepancies often arise from:

- Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7), serum concentration, or incubation time. Standardize protocols per NIH guidelines .

- Compound Stability : Test stability in DMSO/PBS buffers via LC-MS over 24 hours. Degradation products (e.g., free phenol) may confound results .

- Statistical Validation : Use ANOVA with post-hoc Tukey tests to compare replicate experiments .

Q. What computational strategies optimize the design of sulfonate derivatives for enhanced target selectivity?

- Answer :

- QSAR Modeling : Correlate electronic parameters (Hammett σ) of substituents (Cl, OCH) with bioactivity. For example, electron-withdrawing Cl enhances sulfonate electrophilicity, improving enzyme inhibition .

- Molecular Dynamics (MD) : Simulate binding to targets (e.g., tubulin) over 100 ns trajectories to assess sulfonate-protein hydrogen bonding .

Q. What advanced analytical techniques resolve challenges in characterizing sulfonate degradation products?

- Answer :

- High-Resolution Mass Spectrometry (HRMS) : Identify hydrolyzed products (e.g., 4-chloro-2,5-dimethoxyphenol) with ppm-level accuracy .

- Solid-State NMR : Probe degradation in crystalline vs. amorphous forms, critical for stability studies .

Critical Considerations for Researchers

- Avoid Commercial Pitfalls : Do not rely on unverified vendors (e.g., www.chemfaces.com in ); prioritize peer-reviewed synthesis protocols .

- Data Reproducibility : Document solvent effects (e.g., DMSO-induced crystallization) and storage conditions (-20°C under argon) to ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.